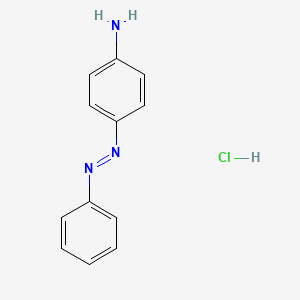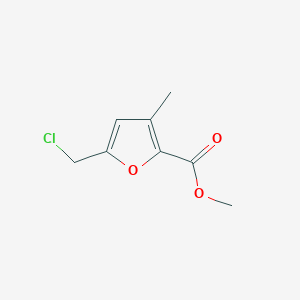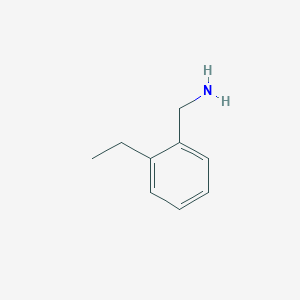
(2-乙基苯基)甲胺
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of 1,2-bis(2-methylphenyl)ethylene-1,2-diamine is achieved from benzil and ammonium acetate . Similarly, novel (Phenylalkyl)amines are synthesized through a series of reactions including conversion of thioether derivatives, Vilsmeier-formylation, and reduction with AlH3 . Methamphetamine synthesis is also mentioned, which involves reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine .
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by the presence of aromatic rings, substituted amines, and various functional groups that influence their reactivity and interaction with biological targets. For example, the 1,3,4-oxadiazol-2-yl]methanamine compound is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and include catalysis, such as the guanidine-catalyzed asymmetric Michael reaction , and the synthesis of biased agonists for serotonin 5-HT1A receptors, which involves signal transduction assays . The reactivity of these compounds is influenced by their molecular structure, particularly the substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size of lipophilic substituents can affect the compounds' agonistic or antagonistic character towards 5-HT2A/C ligands . The metabolic stability, hERG selectivity, and membrane permeability are also important properties that are evaluated for pharmacological applications, as seen in the series of 1-(2-phenoxyphenyl)methanamines . The fluorogenic properties of 1,2-bis(4-methoxyphenyl)ethylenediamine for reducing carbohydrates highlight the utility of these compounds in analytical applications .
科学研究应用
血清素/去甲肾上腺素再摄取抑制
- 双重再摄取抑制:已证明 1-(2-苯氧基苯基)甲胺具有选择性的双重血清素和去甲肾上腺素再摄取药理作用,表明在神经精神疾病中具有潜在应用 (Whitlock、Blagg 和 Fish,2008)。
合成和表征
- 化合物合成:已经成功合成了特定的衍生物,例如 1-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]甲胺,展示了在化学合成和表征中的用途 (Shimoga、Shin 和 Kim,2018)。
- 转移氢化的催化:涉及 (4-苯基喹唑啉-2-基)甲胺的基于喹唑啉的钌配合物已经过检验,以了解其在转移氢化反应中的效率,突出了它们在催化过程中的潜力 (Karabuğa、Bars、Karakaya 和 Gümüş,2015)。
生物医学研究
- 血清素 5-HT1A 受体偏向激动剂:新型 1-(1-苯甲酰哌啶-4-基)甲胺衍生物已被确定为血清素 5-HT1A 受体偏向激动剂,表明其在开发中枢神经系统病理治疗方面的潜力 (Sniecikowska 等,2020)。
分析化学
- 生物基质中的分析曲线:某些芳基环己胺的分析曲线,包括 2-(乙基氨基)-2-(3-甲氧基苯基)环己酮,已在生物基质中表征,强调了它们在法医和分析化学中的重要性 (De Paoli 等,2013)。
化学中间体
- 衍生物的合成:已经开发了合成衍生物(如 2,3-二氢-1H-茚-1-甲胺)的有效方法,表明它们在各种合成路线中用作化学中间体 (Zhou 等,2013)。
安全和危害
(2-Ethylphenyl)methanamine poses certain hazards, including skin and eye irritation. Proper precautions should be taken during handling.
未来方向
Research on this compound can explore its potential applications in drug development, materials science, or other fields.
属性
IUPAC Name |
(2-ethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXQNWIQIBLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)methanamine | |
CAS RN |
53759-86-7 | |
| Record name | (2-ethylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)

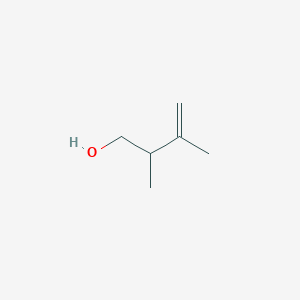
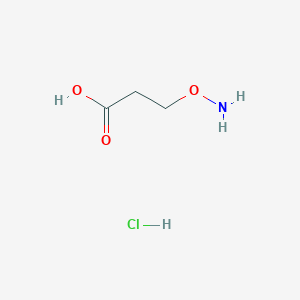

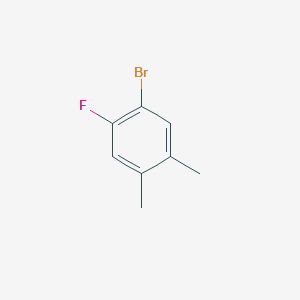
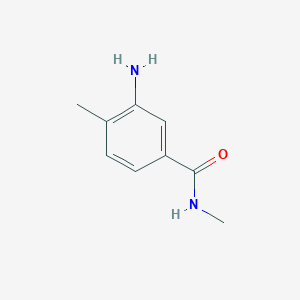
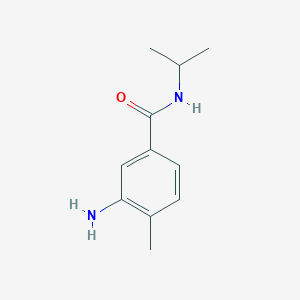
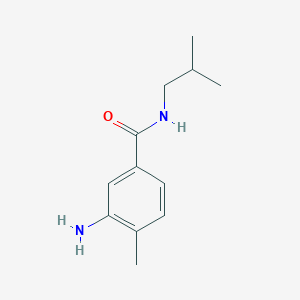
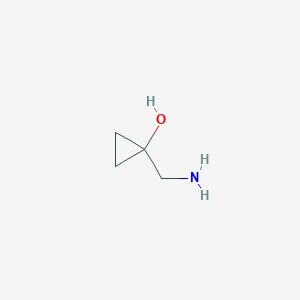

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
